molecular formula C13H25N3O3 B13483117 Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate

Cat. No.: B13483117
M. Wt: 271.36 g/mol
InChI Key: PPYOQHJWGWFARE-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl bromoacetate with a secondary amine of the Boc-protected piperazine under basic conditions using triethylamine . The reaction proceeds via nucleophilic displacement of the bromine atom, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine core allows it to interact with various biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 3-[2-(methylcarbamoyl)ethyl]piperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in drug discovery and development .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 3-[3-(methylamino)-3-oxopropyl]piperazine-1-carboxylate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-7-15-10(9-16)5-6-11(17)14-4/h10,15H,5-9H2,1-4H3,(H,14,17)

InChI Key

PPYOQHJWGWFARE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)CCC(=O)NC

Origin of Product

United States

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